

Onvansertib Clinical Application Notes & Protocols

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Onvansertib

CAS No.: 1034616-18-6

Cat. No.: S538149

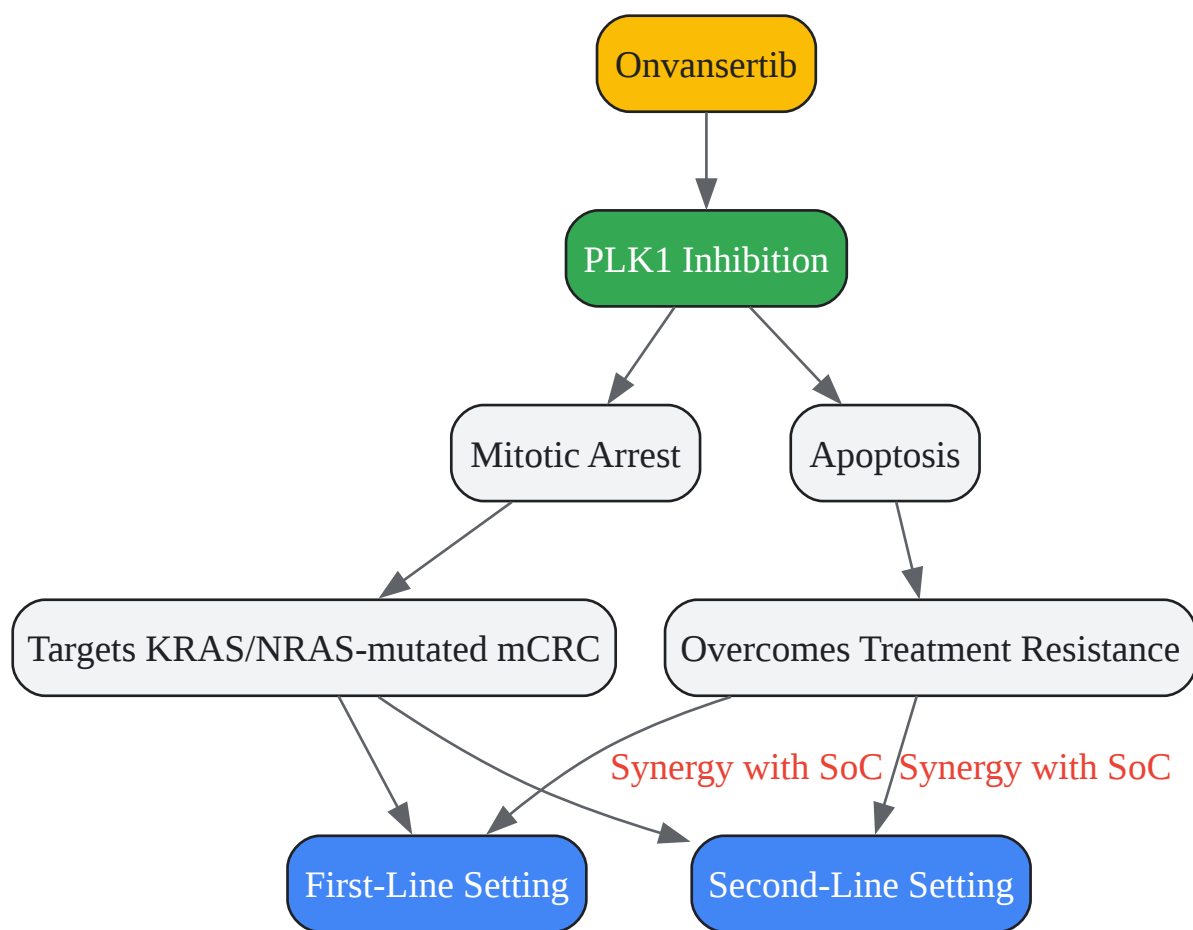
[Get Quote](#)

This document provides a comprehensive technical overview of **onvansertib**, an investigational oral Polo-like Kinase 1 (PLK1) inhibitor, detailing its recommended phase 2 dose (RP2D), key clinical data, and administration protocols for researchers and drug development professionals.

Introduction to Onvansertib and PLK1 Inhibition

Onvansertib is a selective, ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of mitosis and a well-validated oncology target. PLK1 oversees critical processes including mitotic entry, centrosome maturation, and spindle assembly. Its overexpression is documented in numerous cancers and is often associated with poor prognosis. By inhibiting PLK1, **onvansertib** induces mitotic arrest and apoptosis in rapidly dividing cancer cells [1] [2].

The following diagram illustrates the core mechanism of action and the primary clinical development pathway for **onvansertib** in metastatic colorectal cancer (mCRC):



[Click to download full resolution via product page](#)

Recommended Phase 2 Dose (RP2D) and Rationale

The RP2D for **onvansertib** was established in a Phase 1b/2 study ([3]) and has been consistently used in subsequent trials.

- **RP2D:** 15 mg/m² administered orally, once daily.
- **Schedule:** Pulse dosing on **Days 1-5 and 15-19** of a 28-day cycle.
- **Rationale:** This dose and schedule were selected to maximize anticancer efficacy by targeting susceptible cells during specific phases of the cell cycle, while minimizing overlapping toxicities—particularly myelosuppression—when combined with backbone chemotherapies like FOLFIRI or FOLFOX [4] [3]. This pulse dosing strategy helps improve the therapeutic window.

Key Clinical Efficacy Data

Onvansertib is being evaluated predominantly in RAS-mutated metastatic Colorectal Cancer (mCRC), both in the first-line (1L) and second-line (2L) settings, in combination with standard-of-care (SoC) regimens.

The table below summarizes the efficacy outcomes from key clinical trials:

Trial Identifier & Setting	Patient Population & Regimen	Confirmed Objective Response Rate (ORR)	Key Efficacy Findings
CRDF-004 (Phase 2) [1] [2] (First-Line) 1L RAS-mutated mCRC (N=110, ITT) Onvansertib (30mg) + FOLFIRI/FOLFOX + Bevacizumab		49% (18/37) - 19% improvement vs. SoC control (30% ORR).	
			<ul style="list-style-type: none">• Deeper tumor regression, faster time to response.• Early, favorable trend in PFS; median not yet reached. CRDF-004 (Phase 2) [1] [2] (First-Line) 1L RAS-mutated mCRC (N=110, ITT) Onvansertib (20mg) + FOLFIRI/FOLFOX + Bevacizumab 42% (15/36) Dose-dependent response observed. Ahn et al. (Phase 2) [4] [5] (Second-Line) 2L KRAS-mutated mCRC (N=53) Onvansertib (15 mg/m²) + FOLFIRI + Bevacizumab 26.4% (14/53) Median Duration of Response (DOR): 11.7 months. Median Progression-Free Survival (PFS): 8.4 months. Ahn et al. - Post Hoc [4] [5] (Second-Line) Bevacizumab-Naïve Subset (n=13) 76.9% (10/13) Median PFS: 14.9 months. High efficacy supported shifting development to 1L setting.

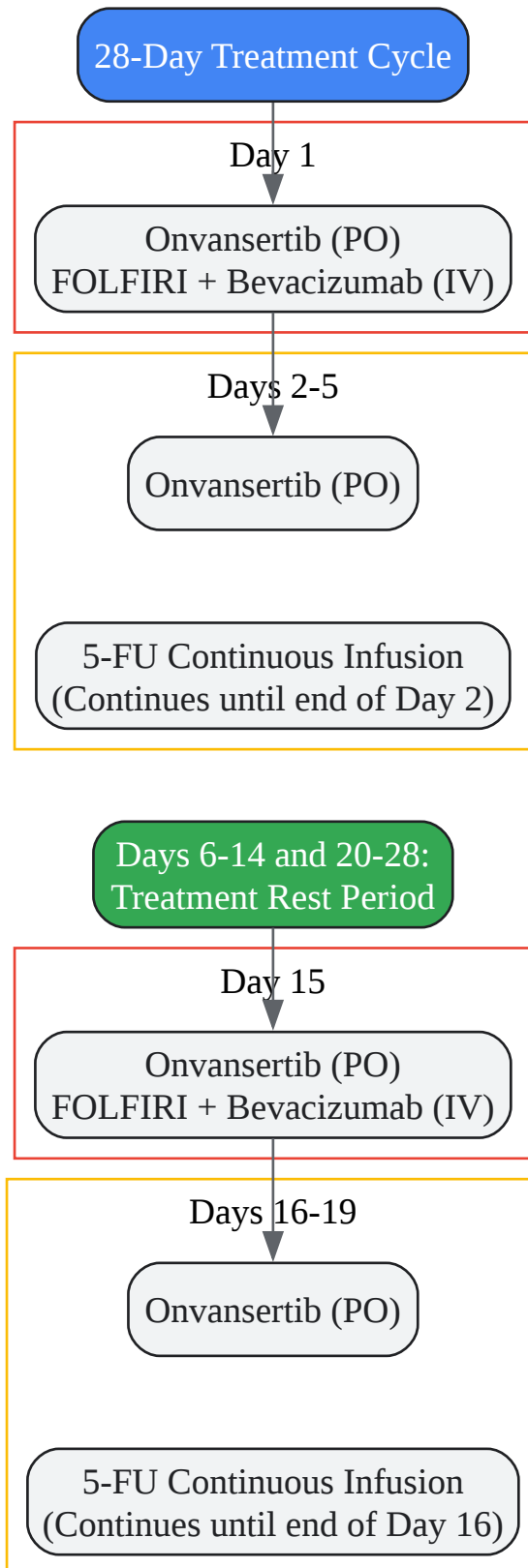
Detailed Administration Protocol

This section outlines the step-by-step protocol for administering **onvansertib** in combination with FOLFIRI and Bevacizumab, as utilized in the second-line KRAS-mutated mCRC trial [4].

4.1 Materials and Reagents

- **Onvansertib:** 15 mg/m², calculated for each patient.
- **FOLFIRI regimen components:**
 - Irinotecan: 180 mg/m² IV.
 - Leucovorin: 400 mg/m² IV.
 - Fluorouracil (5-FU): 400 mg/m² IV bolus, followed by 2400 mg/m² continuous IV infusion over 46 hours.
- **Bevacizumab:** 5 mg/kg IV (Note: The CRDF-004 first-line trial used a different bevacizumab dosing of "5 mg/m² once daily on days 1 and 15" [2], which is atypical. The standard dose of 5 mg/kg every 2 weeks or 7.5 mg/kg every 3 weeks is more common in clinical practice).
- **Supportive medications:** Anti-emetics, growth factor support as needed.

4.2 Dosing Schedule and Workflow The treatment is administered in 28-day cycles. The workflow for one cycle is depicted below:



Click to download full resolution via product page

4.3 Critical Protocol Steps

- **Patient Eligibility:** Confirm KRAS/NRAS mutation status via NGS or PCR from tumor tissue or liquid biopsy. Key eligibility includes adequate bone marrow, renal, and hepatic function.
- **Dose Calculation:** Calculate the body surface area (BSA) to determine the exact **onvansertib** dose (15 mg/m²) at the beginning of each cycle.
- **Pre-medication:** Administer anti-emetics approximately 30 minutes before **onvansertib** and chemotherapy.
- **Drug Administration Order (Day 1 & 15):** The recommended sequence is:
 - Bevacizumab IV infusion.
 - Leucovorin IV infusion.
 - Irinotecan IV infusion.
 - Fluorouracil IV bolus, followed by continuous IV infusion.
 - **Onvansertib** is to be taken orally on the same day, ideally at a consistent time.
- **Dose Modifications:** Adhere to protocol-defined dose holds or reductions for specific toxicities, particularly **Grade 3/4 neutropenia**, which is the most common treatment-emergent adverse event [4] [3].

Safety and Tolerability Profile

Onvansertib in combination with chemotherapy and bevacizumab has demonstrated a manageable safety profile.

- **Common TEAEs:** The most frequent treatment-emergent adverse events (any grade) are fatigue (73.6%), neutropenia (71.7%), nausea (62.3%), diarrhea (52.8%), and stomatitis (45.3%) [5].
- **Grade 3/4 Events:** Grade 3 or higher events occurred in 62.3% of patients, with neutropenia being the most common. These were generally manageable with dose delays, growth factor support, or modification/omission of the 5-FU bolus [4] [3].
- **Key Finding:** No major or unexpected toxicities have been attributed to **onvansertib** in combination studies, indicating it does not significantly exacerbate the toxicity profile of the backbone regimen [1] [2] [3].

Future Directions and Conclusion

Based on compelling efficacy, particularly in bevacizumab-naïve patients, the development of **onvansertib** has strategically shifted to the first-line setting. The ongoing randomized Phase 2 trial CRDF-004 is evaluating 20mg and 30mg fixed doses in 1L RAS-mutated mCRC, with a clinical update expected in **Q1 2026** [1] [2]. The 30mg fixed dose is pharmacokinetically comparable to the 15 mg/m² RP2D and has shown the most robust efficacy signals to date [1] [2] [6]. The company's current financial resources are projected to fund operations into Q1 2027, supporting the advancement of this clinical program [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Cardiff Oncology Reports Third Quarter 2025 Results and ... [investors.cardiffoncology.com]
2. Cardiff Oncology Announces Positive Data from Ongoing ... [investors.cardiffoncology.com]
3. SEC Filing - Cardiff Oncology, Inc. [investors.cardiffoncology.com]
4. A Single-Arm, Phase II Trial [pubmed.ncbi.nlm.nih.gov]
5. Onvansertib Combo Appears Efficacious in KRAS+ ... [oncursingnews.com]
6. Onvansertib will not add much value as first line therapy for ... [aditharun.com]

To cite this document: Smolecule. [Onvansertib Clinical Application Notes & Protocols]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b538149#onvansertib-recommended-phase-2-dose-15-mg-m2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com